molecular formula C15H12O2 B8168983 1-(4-Ethynylphenoxy)-2-methoxybenzene

1-(4-Ethynylphenoxy)-2-methoxybenzene

Cat. No.: B8168983
M. Wt: 224.25 g/mol
InChI Key: FZEKKFIGLZIEGT-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenoxy)-2-methoxybenzene is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a methoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenoxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-ethynylphenol with 2-methoxybenzene under specific conditions. The reaction typically requires a base such as sodium hydride to deprotonate the phenol, followed by the addition of 2-methoxybenzene to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenoxy)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The phenoxy and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Various substituted phenoxy or methoxy derivatives.

Scientific Research Applications

1-(4-Ethynylphenoxy)-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenoxy)-2-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The phenoxy and methoxy groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-Ethynyl-4-phenoxybenzene
  • 4-Ethynylanisole
  • 1,2-bis[4-(4′-ethynylphenoxy)phenyl]-o-carborane

Comparison: Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and industrial applications .

Properties

IUPAC Name

1-ethynyl-4-(2-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-3-12-8-10-13(11-9-12)17-15-7-5-4-6-14(15)16-2/h1,4-11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEKKFIGLZIEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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